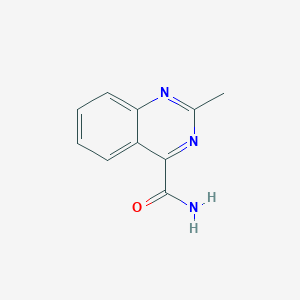

2-Methylquinazoline-4-carboxamide

Description

2-Methylquinazoline-4-carboxamide is a quinazoline derivative characterized by a methyl group at position 2 and a carboxamide (-CONH₂) group at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline scaffold significantly influences physicochemical properties, synthetic accessibility, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinazoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6-12-8-5-3-2-4-7(8)9(13-6)10(11)14/h2-5H,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQVJIFWJATCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4-carboxamide typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted with ammonia or primary amines to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of magnetic nanoparticles-supported tungstic acid as a catalyst has been explored to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Methylquinazoline-4-carboxamide and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

- Case Study: Antitumor Activity Against HepG2 and MCF-7 Cell Lines

- A study demonstrated that various quinazoline derivatives, including those based on this compound, exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with phenyl thiosemicarbazide side chains showed IC50 values of 18.79 µM/L against HepG2 and 13.46 µM/L against MCF-7, indicating strong anticancer activity compared to standard drugs like doxorubicin .

| Compound Type | IC50 HepG2 (µM/L) | IC50 MCF-7 (µM/L) |

|---|---|---|

| Phenyl thiosemicarbazide | 18.79 | 13.46 |

| N-Azetidinone-4-amino | 7.09 | 8.90 |

| Triazole fused derivatives | 10.58 | 10.82 |

Mechanism of Action

The mechanism involves the inhibition of tyrosine kinase receptors (TKR), which are often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .

Antimicrobial Properties

Antibacterial Activity

Research has shown that this compound exhibits antibacterial properties, making it a potential candidate for developing new antibiotics.

- Case Study: Antibacterial Efficacy

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in studying enzyme interactions, particularly in understanding the inhibition mechanisms of specific enzymes involved in disease processes.

- Example: Inhibition of Translation Elongation Factor

Material Science

Development of New Materials

In addition to its biological applications, this compound has been explored for its utility in synthesizing new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth .

Comparison with Similar Compounds

Pyridoquinazolinecarboxamides (RNA Polymerase Inhibitors)

Compounds such as N-[2-(4-methylpiperazin-1-yl)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (37) and 12-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (23) share the carboxamide moiety but feature extended fused-ring systems and nitrogen-rich side chains. Key differences include:

- Molecular Weight : Compound 37 (403 g/mol) vs. Compound 23 (395 g/mol), reflecting side-chain complexity.

- Synthetic Yield : Lower yields (9.4–16.3%) suggest challenges in introducing bulky substituents .

- Biological Activity : These analogs target RNA polymerase, highlighting the role of carboxamide-linked amines in enhancing target engagement .

Alkoxy- and Carboxamido-Substituted Quinazolines (Antiplasmodial Agents)

4-Methoxy-N-(2-methylquinazolin-4-yl)benzamide (45) and 4-chloro-2-trifluoromethylquinazoline (49) illustrate substituent effects:

- Substituent Impact :

- Biological Activity : Antiplasmodial efficacy correlates with electron-withdrawing groups (e.g., -CF₃, -Cl) at position 2 .

Comparison to 2-Methylquinazoline-4-carboxamide :

The methyl group at position 2 in this compound may offer metabolic stability compared to halogenated analogs, while the carboxamide group at position 4 could improve hydrogen-bonding capacity for target binding.

Piperazine-Linked Carboxamides

4-Methyl-2-piperazinecarboxamide () shares a carboxamide group but lacks the quinazoline scaffold. Its InChIKey (YAHDLMZDDPWDHQ-UHFFFAOYSA-N) and SMILES (CN1CCNC(C1)C(=O)N) highlight a compact, nitrogen-rich structure. This compound’s relevance lies in demonstrating the versatility of carboxamide substituents in modulating solubility and bioavailability .

Key Research Findings

- Synthetic Challenges: Bulky substituents (e.g., piperazine, imidazolidinone) correlate with lower yields (9.4–16.3%), suggesting that simpler carboxamides like this compound may be more synthetically accessible .

- Bioactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antiplasmodial activity, while nitrogen-rich side chains improve RNA polymerase targeting .

- Physicochemical Trade-offs : Smaller molecular weights and fewer hydrophobic groups likely improve solubility but may reduce target affinity compared to bulkier analogs.

Biological Activity

2-Methylquinazoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is a member of the quinazoline family, known for its potential as a building block in synthesizing more complex derivatives. Its structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer treatment and antimicrobial therapy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that compounds within the quinazoline family can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell growth, such as dihydrofolate reductase (DHFR) and tubulin polymerization. For instance, derivatives exhibiting low nanomolar GI50 values against human tumor cell lines have been reported .

- Case Study : A study synthesized various quinazoline derivatives, including this compound, and evaluated their activity against pancreatic and prostate cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that structural modifications could enhance their anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 18.79 |

| This compound | MCF-7 | 13.46 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Research Findings : The compound exhibited notable activity against MRSA strains, with studies indicating that its derivatives could sensitize resistant bacteria to existing antibiotics . This suggests its potential role in overcoming antibiotic resistance.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes like DHFR and tubulin, inhibiting their function and leading to reduced cell proliferation.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways, further influencing cellular responses related to growth and apoptosis.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. Studies have shown that modifications at specific positions on the quinazoline ring can significantly enhance biological activity:

- Position Modifications : Adding functional groups or substituents at positions 6 or 7 on the quinazoline nucleus has been linked to increased cytotoxicity against various cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Type | Biological Activity |

|---|---|

| Quinazolinone | Anticancer, anti-inflammatory |

| Quinoxaline | Distinct pharmacological properties |

| Cinnoline | Unique applications in medicinal chemistry |

Q & A

Q. What are the common synthetic routes for preparing 2-Methylquinazoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via cyclization reactions. A general approach involves:

- Cyclocondensation : Reacting anthranilic acid derivatives with nitriles or carboxamides under acidic or basic conditions. For example, quinazoline cores are often formed via cyclization of 2-aminobenzamide intermediates with carbonyl-containing reagents .

- Methylation : Introducing the methyl group at position 2 using "soft" (e.g., methyl iodide) or "hard" (e.g., dimethyl sulfate) methylating agents. Solvent choice (ethanol, acetonitrile, DMF) and reaction duration significantly affect regioselectivity and yield .

- Optimization : Control pH, temperature, and solvent polarity to minimize side products. For instance, refluxing in ethanol with 6M HCl for 4 hours achieved 90% yield in analogous quinazoline syntheses .

Q. What structural features of this compound contribute to its biological activity?

Key structural determinants include:

- Quinazoline Core : The planar aromatic system facilitates interactions with enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .

- Methyl Group at Position 2 : Enhances lipophilicity and steric effects, potentially improving membrane permeability and target binding .

- Carboxamide at Position 4 : Acts as a hydrogen bond donor/acceptor, critical for binding to active sites of proteins or nucleic acids .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Spectroscopy :

- Chromatography :

- HPLC : Use a mobile phase of methanol/water with phosphate buffer (pH 5.5) for resolving polar impurities .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of this compound derivatives?

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate specific effects from cytotoxicity .

- Structural Analog Testing : Compare activity of derivatives (e.g., 7-chloro or 6-methoxy variants) to identify pharmacophores. For example, replacing the methyl group with trifluoromethyl may alter target selectivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against proposed targets like EGFR or PARP .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

- Salt Formation : Convert the carboxamide to a sodium salt via NaOH/EtOH treatment, enhancing water solubility (e.g., 95% yield achieved for similar quinazolines) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) that release the active compound in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability, as demonstrated for structurally related heterocycles .

Q. How can reaction mechanisms for methyl group introduction at position 2 be experimentally validated?

- Isotopic Labeling : Use ¹³C-labeled methyl iodide to track incorporation via ¹³C NMR .

- Kinetic Studies : Compare reaction rates in polar (DMF) vs. nonpolar (dioxane) solvents to distinguish SN1/SN2 pathways .

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., N-methylated precursors) using flash chromatography .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Parallel Synthesis : Generate a library of derivatives with systematic substitutions (e.g., halogenation at position 7, methoxy at position 6) .

- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electronic features with activity data .

- Enzyme Assays : Test derivatives against purified targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.